6-(3-Thienyl)imidazo[2,1-b]thiazole
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Overview
Description
6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features a fused ring system combining imidazole and thiazole rings with a thiophene substituent at the 6-position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(thiophen-3-yl)imidazo[2,1-b][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and imidazole derivatives under specific conditions. For instance, the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid can yield imidazo[2,1-b]thiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. A modern industrial method includes the use of a three-reactor multistage system with continuous flow, avoiding the isolation of intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the molecule .
Scientific Research Applications
6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research has shown its potential in developing new therapeutic agents for diseases like tuberculosis.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(thiophen-3-yl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Levamisole: A well-known imidazo[2,1-b]thiazole derivative used as an anthelmintic and immunomodulating agent.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have shown significant antimycobacterial activity.
Uniqueness
6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its thiophene substituent at the 6-position differentiates it from other imidazo[2,1-b]thiazole derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry .
Properties
CAS No. |
163851-59-0 |
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Molecular Formula |
C9H6N2S2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
6-thiophen-3-ylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C9H6N2S2/c1-3-12-6-7(1)8-5-11-2-4-13-9(11)10-8/h1-6H |
InChI Key |
QNYBFCDYFVERKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CN3C=CSC3=N2 |
Origin of Product |
United States |
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